![molecular formula C16H21ClN4 B1212160 Mepiprazole CAS No. 20326-12-9](/img/structure/B1212160.png)
Mepiprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
美吡拉唑,也称为其品牌名称 Psigodal,是一种属于苯哌嗪类的抗焦虑药物。 它还具有抗抑郁的特性,主要在西班牙用于治疗焦虑症 。 美吡拉唑作为 5-HT2A 和 α1-肾上腺素受体拮抗剂,已被证明在不同程度上抑制了血清素、多巴胺和去甲肾上腺素的再摄取并诱导了它们的释放 .
准备方法
美吡拉唑的合成涉及在特定条件下将 1-(3-氯苯基)哌嗪与 2-(5-甲基-1H-吡唑-3-基)乙基氯反应。 该反应通常在氢氧化钠或碳酸钾等碱的存在下进行,产物通过重结晶纯化 。 工业生产方法可能涉及类似的合成路线,但在更大规模上进行,并针对产率和纯度进行了优化。
化学反应分析
美吡拉唑会经历各种化学反应,包括:
氧化: 美吡拉唑可以被氧化以形成相应的 N-氧化物。
还原: 还原反应可以将美吡拉唑转化为相应的胺衍生物。
取代: 卤化和烷基化反应可以在苯环或哌嗪部分上引入不同的取代基。
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂和碘甲烷等烷基化剂。 这些反应形成的主要产物包括 N-氧化物、胺和取代的衍生物 .
科学研究应用
美吡拉唑因其精神作用而被广泛研究。 它在治疗焦虑症方面显示出疗效,并且已被研究用于缓解肠易激综合征症状的潜在益处 。 除了临床应用外,美吡拉唑还被用于研究大鼠脑突触体中单胺的摄取和保留,从而洞察其作用机制和潜在的治疗用途 .
作用机制
美吡拉唑通过充当 5-HT2A 和 α1-肾上腺素受体拮抗剂来发挥其作用。 它抑制了血清素、多巴胺和去甲肾上腺素的再摄取并诱导了它们的释放,从而导致这些神经递质在受体部位的浓度增加 。 这种摄取抑制和释放的双重作用有助于其抗焦虑和抗抑郁特性 .
相似化合物的比较
美吡拉唑类似于其他苯哌嗪类化合物,如曲唑酮、奈法唑酮和依托哌酮。 这些化合物也充当血清素拮抗剂和再摄取抑制剂 (SARI),并产生 m-氯苯基哌嗪 (mCPP) 等活性代谢物 。 美吡拉唑独特的受体拮抗作用和神经递质释放的组合使其有别于其对应物,提供了独特的治疗特征 .
类似化合物
- 曲唑酮
- 奈法唑酮
- 依托哌酮
- 阿卡普拉嗪
- 恩吡拉唑
- 洛哌拉唑
- 托吡拉唑
生物活性
Mepiprazole is a minor tranquilizer classified as a pyrazolyl-alkyl-piperazine derivative. It has garnered attention due to its multifaceted biological activities, particularly in the context of psychiatric disorders and gastrointestinal conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant clinical studies.
This compound primarily functions as an antagonist at the 5-HT2A receptor and the α1-adrenergic receptor . It exhibits weak inhibitory effects on the uptake of serotonin (5-HT) in hypothalamic neurons, which may contribute to its anxiolytic properties. Additionally, this compound has been shown to inhibit the reuptake and induce the release of neurotransmitters such as serotonin, dopamine, and norepinephrine . This mechanism positions this compound as a potential therapeutic agent in treating anxiety neuroses and related disorders.
1. Anxiolytic Activity
This compound is marketed in Spain for treating anxiety neuroses. Clinical studies indicate that it can alleviate symptoms associated with anxiety disorders, likely due to its serotonergic modulation .
2. Gastrointestinal Effects
Research has demonstrated beneficial effects of this compound in patients suffering from Irritable Bowel Syndrome (IBS) . In a clinical trial involving IBS patients, this compound was associated with improved symptom relief compared to placebo .
3. Neurotransmitter Modulation
This compound's ability to modulate neurotransmitter levels is significant. It produces an active metabolite known as m-chlorophenylpiperazine (mCPP) , which may influence its overall pharmacological profile .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Clinical Trial on IBS : A double-blind placebo-controlled study assessed this compound's efficacy in IBS patients. Results indicated a statistically significant reduction in abdominal pain and bloating among those treated with this compound compared to controls .
- Pharmacokinetic Studies : this compound demonstrates a favorable pharmacokinetic profile, with rapid absorption and moderate half-life, allowing for effective dosing schedules in clinical settings .
Comparative Biological Activity
To better understand this compound's position among similar compounds, the following table summarizes key characteristics and activities compared to other psychotropic agents:
Compound | Mechanism of Action | Primary Uses | Key Findings |
---|---|---|---|
This compound | 5-HT2A antagonist; α1-antagonist | Anxiety neuroses; IBS | Effective in reducing anxiety symptoms; improves IBS |
Fluoxetine | SSRI | Depression; Anxiety | Significant effects on mood; side effects include sexual dysfunction |
Sertraline | SSRI | Depression; PTSD | Similar efficacy to fluoxetine but better tolerated |
Clonazepam | GABA receptor agonist | Anxiety; Seizures | Rapid relief of anxiety symptoms; risk of dependence |
属性
CAS 编号 |
20326-12-9 |
---|---|
分子式 |
C16H21ClN4 |
分子量 |
304.82 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |
InChI 键 |
DOTIMEKVTCOGED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Key on ui other cas no. |
20326-12-9 |
相关CAS编号 |
20344-15-4 (di-hydrochloride) |
同义词 |
1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。